Mafenide
Overview
Description
Mafenide is a sulfonamide-type antimicrobial agent primarily used to treat severe burns. It is applied topically to control bacterial infections in burn wounds and promote healing. This compound is known for its effectiveness against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa .
Mechanism of Action
Target of Action
Mafenide is a sulfonamide-type antimicrobial agent . Its primary target is Carbonic Anhydrase 6 , a protein in humans that is encoded by the CA6 gene. Carbonic anhydrases are a class of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that this compound reduces the bacterial population in the avascular burn tissue and promotes spontaneous healing of deep burns . It acts as an antagonist to Carbonic Anhydrase 6 .
Biochemical Pathways
This compound is known to inhibit the cleavage of GSDMD, a protein involved in pyroptosis, a form of programmed cell death . By inhibiting the cleavage of GSDMD, this compound can suppress pyroptosis, thereby reducing inflammation and promoting healing .
Pharmacokinetics
This compound is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the bacterial population in the avascular burn tissue and the promotion of spontaneous healing of deep burns . In addition, this compound can inhibit pyroptosis, a form of programmed cell death, by inhibiting the cleavage of GSDMD .
Biochemical Analysis
Biochemical Properties
It acts as an antagonist to this enzyme . The interaction between Mafenide and carbonic anhydrase plays a crucial role in its antimicrobial activity .
Cellular Effects
This compound exerts its effects on bacterial cells by reducing their population in the burn tissue . This reduction in bacterial population influences the overall cellular function of the bacteria, thereby controlling the infection and promoting the healing process .
Molecular Mechanism
It is known that this compound interferes with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid . This inhibition disrupts the growth and multiplication of bacteria, thereby controlling the infection .
Temporal Effects in Laboratory Settings
This compound is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor . The metabolite is rapidly excreted in urine in high concentrations . The parent compound has not been detected in urine .
Metabolic Pathways
This compound is metabolized to a carbonic anhydrase inhibitor . This metabolic pathway involves the transformation of this compound into a metabolite that inhibits the enzyme carbonic anhydrase .
Transport and Distribution
This compound is absorbed through devascularized areas into the systemic circulation following topical administration This suggests that this compound can be transported and distributed within tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Mafenide is synthesized through a series of chemical reactions starting from benzene derivativesThe reaction conditions typically involve the use of strong acids or bases to facilitate the formation of these functional groups .
Industrial Production Methods: In industrial settings, this compound is produced by reacting p-toluenesulfonamide with formaldehyde and ammonia. This reaction yields the desired product, which is then purified through recrystallization. The final product is a white crystalline powder that is freely soluble in water .
Chemical Reactions Analysis
Types of Reactions: Mafenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Mafenide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfonamide chemistry and its reactivity.
Biology: Investigated for its antimicrobial properties and its effects on bacterial cell walls.
Medicine: Widely used in burn treatment to prevent infections and promote healing. It is also studied for its potential use in treating other skin infections.
Industry: Used in the formulation of topical antimicrobial creams and solutions
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide used in burn treatment.
Silver sulfadiazine: A combination of silver and sulfadiazine used for its broad-spectrum antimicrobial properties.
Chloramphenicol: An antibiotic used for treating facial burns.
Comparison:
Mafenide vs. Sulfadiazine: this compound is more effective against Pseudomonas aeruginosa, while sulfadiazine is preferred for its broader spectrum of activity.
This compound vs. Silver sulfadiazine: Silver sulfadiazine has the added benefit of silver ions, which enhance its antimicrobial properties. this compound penetrates deeper into burn tissue.
This compound vs. Chloramphenicol: Chloramphenicol is often used for facial burns due to its lower risk of causing metabolic acidosis, a potential side effect of this compound .
This compound stands out for its deep tissue penetration and effectiveness against resistant bacterial strains, making it a valuable tool in burn treatment.
Properties
IUPAC Name |
4-(aminomethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRLRRVMHJFTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047860 | |
Record name | Mafenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns. | |
Record name | Mafenide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138-39-6 | |
Record name | Mafenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mafenide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mafenide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | mafenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mafenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mafenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAFENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.